Product packaging for Adefovir Dipivoxil Dimer(Cat. No.:CAS No. 323201-05-4)

Adefovir Dipivoxil Dimer

Cat. No.: B1144605
CAS No.: 323201-05-4
M. Wt: 1014.95
Attention: For research use only. Not for human or veterinary use.
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Description

Adefovir Dipivoxil Dimer, with the CAS number 323201-05-4 and a molecular formula of C41H64N10O16P2, is a chemical compound identified as a dimeric impurity or related substance of the pharmaceutical agent Adefovir Dipivoxil . Adefovir Dipivoxil is a well-characterized, orally administered nucleotide analogue reverse transcriptase inhibitor (ntRTI) approved for the treatment of chronic hepatitis B virus (HBV) infection . It functions as a prodrug, which is rapidly converted in the body to its active form, adefovir. This active metabolite is then phosphorylated by cellular kinases to adefovir diphosphate . Adefovir diphosphate acts as a competitive inhibitor and alternative substrate for the HBV DNA polymerase (reverse transcriptase). Upon incorporation into the viral DNA chain, it causes premature chain termination, thereby effectively suppressing viral replication . The primary research value of this compound lies in the realm of pharmaceutical analysis and quality control. It is used as a reference standard for the identification and quantification of the dimeric impurity during the manufacturing process and stability testing of Adefovir Dipivoxil drug substance and drug products. Studying such related substances is crucial for ensuring the safety, purity, and efficacy of the final pharmaceutical preparation. This product is provided for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate precautions in a controlled laboratory setting.

Properties

CAS No.

323201-05-4

Molecular Formula

C₄₁H₆₄N₁₀O₁₆P₂

Molecular Weight

1014.95

Synonyms

Adefovir Dipivoxil Impurity B;  2,2-Dimethyl-propanoic Acid Methylenebis[imino-9H-purine-6,9-diyl-2,1-ethanediyloxymethylenephosphinylidynebis(oxymethylene)] Ester

Origin of Product

United States

Chemical Synthesis and Formation Mechanisms of Adefovir Dipivoxil Dimer

Elucidation of Dimerization Reaction Pathways

The degradation of Adefovir (B194249) Dipivoxil can occur through multiple pathways, with dimerization of the adenine (B156593) ring being a key route alongside hydrolysis of the pivaloyloxymethyl moiety. acs.org The formation of the dimer is not a simple spontaneous reaction but is catalyzed by specific chemical entities and influenced by the surrounding chemical environment.

A primary and well-documented pathway for the formation of the Adefovir Dipivoxil Dimer is through a reaction catalyzed by formaldehyde (B43269). acs.org This process specifically involves the adenine rings of two separate Adefovir Dipivoxil molecules. The reaction results in a methylene (B1212753) bridge connecting the two purine (B94841) structures. This formaldehyde-catalyzed dimerization is a critical factor in the chemical stability profile of the drug substance. acs.org The initial step in this process is believed to be the formation of a dimer synthon, where two adefovir dipivoxil molecules are connected by N–H···N hydrogen bonds between their respective adenine rings. acs.orgnih.gov

The rate of dimer formation is significantly affected by the presence of certain impurities and excipients. Research has shown that pivalic acid, a potential hydrolysis product of Adefovir Dipivoxil, can increase the rate at which the dimer is formed in the presence of formaldehyde vapor. acs.org Conversely, the addition of insoluble carbonate salts has been demonstrated to decrease the degradation rate by minimizing the extent of this formaldehyde-catalyzed dimerization in the solid state. acs.org

Furthermore, pharmaceutical formulation strategies such as cocrystallization can suppress dimerization. By incorporating coformers like gallic acid, maleic acid, or salicylic (B10762653) acid into the crystal lattice, the adenine fragments of adjacent Adefovir Dipivoxil molecules are physically separated, thereby inhibiting the dimerization reaction. nih.gov

Table 1: Factors Influencing Adefovir Dipivoxil Dimerization
FactorEffect on Dimerization RateMechanism/ExampleSource
FormaldehydeCatalyzesActs as a catalyst for linking the adenine rings. acs.org
Pivalic AcidIncreasesAccelerates dimer formation in the presence of formaldehyde. acs.org
Insoluble CarbonatesDecreasesReduces the rate of formaldehyde-catalyzed dimerization. acs.org
Cocrystal Formers (e.g., Gallic Acid)Decreases (Inhibits)Physically separates adenine fragments in the crystal lattice. nih.gov

Mechanistic Studies of Reaction Intermediates and Transition States

Mechanistic investigations suggest that the dimerization process is initiated by intermolecular interactions between two Adefovir Dipivoxil molecules. Specifically, hydrogen bonding between the adenine rings (N–H···N) leads to the formation of a "dimer synthon". acs.orgnih.gov This non-covalent intermediate aligns the molecules in a favorable orientation for the subsequent covalent bond formation catalyzed by formaldehyde. The chemical name of the dimer, 2,2-Dimethyl-propanoic Acid Methylenebis[imino-9H-purine-6,9-diyl-2,1-ethanediyloxymethylenephosphinylidynebis(oxymethylene)] Ester, indicates a methylene group (-CH2-) bridging the two adenine moieties, consistent with a formaldehyde-mediated condensation reaction. veeprho.com

Theoretical Chemical Modeling of Dimerization Processes

While specific theoretical chemical modeling studies exclusively focused on the dimerization mechanism of Adefovir Dipivoxil are not extensively detailed in the reviewed literature, computational chemistry is a powerful tool for such investigations. Techniques like molecular docking and molecular dynamics are commonly used to understand the interactions of adefovir with biological molecules and to predict the binding orientation of ligands to proteins. researchgate.net Similar modeling approaches could be applied to elucidate the transition states and reaction energetics of the formaldehyde-catalyzed dimerization, providing deeper insight into the reaction mechanism. Such theoretical studies are crucial for understanding intermolecular interactions and have been successfully applied to calculate dimerization energies and model the thermodynamics of dimerization for other chemical systems. nih.govrsc.org

Controlled Laboratory Synthesis of this compound for Research Standards

The this compound is not only a degradation product but also a crucial reference standard for analytical chemistry. Pharmaceutical quality control requires the accurate identification and quantification of impurities in active pharmaceutical ingredients (APIs). To this end, the dimer is intentionally synthesized for use as a qualified standard. daicelpharmastandards.com Companies specializing in pharmaceutical impurities, such as Daicel Pharma, synthesize and supply high-quality this compound to be used in the analysis of the quality, stability, and biological safety of Adefovir Dipivoxil. daicelpharmastandards.com The availability of this reference material is essential for developing and validating analytical methods to monitor the purity of the drug substance.

Table 2: List of Chemical Compounds
Compound Name
Adefovir
Adefovir Dipivoxil
This compound
Formaldehyde
Pivalic Acid
Gallic Acid
Maleic Acid
Salicylic Acid

Kinetic and Mechanistic Studies of Dimerization

Reaction Order and Rate Constant Determination in Various Media

The dimerization of adefovir (B194249) dipivoxil is a process that can be characterized by its reaction order and rate constant, which quantify the speed and molecular dependency of the reaction. Dimerization reactions, where two identical molecules combine, are typically classified as second-order reactions. acs.org In a second-order reaction, the rate is proportional to the square of the concentration of the reactant.

Influence of Environmental Factors on Dimerization Kinetics

The rate at which adefovir dipivoxil dimerizes is highly sensitive to its immediate environment. Factors such as pH, temperature, humidity, and light exposure can significantly alter the kinetics of this degradation pathway.

The dimerization of adefovir dipivoxil is known to be acid-catalyzed. This implies that lower pH conditions can accelerate the formation of the dimer. The specific type of buffer system used in a formulation or experimental setup can also play a crucial role. For example, the presence of carbonate salts has been studied for its effect on the acid-catalyzed dimerization kinetics. Research has indicated that aqueous insoluble carbonates, such as calcium carbonate and magnesium carbonate, can enhance the stability of adefovir dipivoxil in the solid state. Conversely, aqueous soluble carbonate salts, like sodium carbonate, have been found to compromise its stability. This suggests that the choice of buffering agents and excipients is critical in controlling the rate of dimerization.

As with most chemical reactions, temperature plays a significant role in the kinetics of adefovir dipivoxil dimerization. Increased temperatures generally provide the necessary activation energy for the reaction to proceed more quickly, thus accelerating degradation. The stability of the drug has been examined under various temperature and humidity conditions, confirming that higher temperatures lead to faster degradation.

Humidity is another critical factor, particularly for the drug in its solid form. The presence of water molecules can facilitate the chemical reactions leading to dimerization. Studies investigating the stability of adefovir dipivoxil in solid formulations have underscored the importance of controlling both temperature and humidity to minimize the formation of the dimer and other degradation products.

Exposure to light, particularly ultraviolet (UV) radiation, can be a source of energy that initiates or accelerates degradation pathways in pharmaceutical compounds. While specific studies detailing the photodegradation of adefovir dipivoxil leading specifically to dimer formation are limited, it is a recognized principle in pharmaceutical chemistry that light exposure can lead to the formation of various degradation products. For related compounds like adenine (B156593), UV radiation is known to induce the formation of dimers through specific photochemical reactions. This suggests that photolytic pathways could potentially contribute to the dimerization of adefovir dipivoxil, making protection from light an important consideration for its storage and handling.

Catalytic Effects on Dimerization

The dimerization of adefovir dipivoxil can be significantly accelerated by the presence of certain chemical catalysts. One of the most notable catalysts in this process is formaldehyde (B43269).

Formaldehyde is a known cross-linking agent for nucleic acids and has been identified as a key catalyst in the dimerization of the adenine ring of adefovir dipivoxil. acs.org The mechanism involves formaldehyde mediating the linkage of two adenine moieties. Consequently, the concentration of formaldehyde in a formulation can have a direct and significant impact on the rate of dimer formation. Even trace amounts of formaldehyde, which can be present as an impurity in pharmaceutical excipients, can potentially increase the rate of degradation. Research has confirmed that the rate of formaldehyde-catalyzed dimerization is reduced in the presence of insoluble carbonates, further highlighting the interplay between different chemical components in the formulation in controlling this specific degradation pathway.

Influence of Acidic and Basic Catalysts

The dimerization of adefovir dipivoxil is notably influenced by the presence of both acidic and basic catalysts. The primary mechanism of dimerization involves the adenine ring, which can be susceptible to electrophilic attack, a process that can be catalyzed by acidic conditions. One of the degradation products of adefovir dipivoxil, pivalic acid, has been shown to accelerate the rate of dimer formation, particularly in the presence of formaldehyde vapor in the solid state. researchgate.net This suggests an autocatalytic aspect to the degradation process where a product of hydrolysis can catalyze a separate degradation pathway.

Conversely, the role of basic catalysts is more complex. While strong bases can promote hydrolysis of the pivaloyloxymethyl ester groups, certain basic salts have been observed to mitigate dimerization. Insoluble carbonate salts, such as magnesium carbonate, have been found to diminish the destabilizing effect of pivalic acid on adefovir dipivoxil. researchgate.netacs.org These insoluble carbonates can reduce the rate of formaldehyde-catalyzed dimerization. researchgate.net In contrast, aqueous soluble carbonate salts like sodium carbonate have been shown to compromise the stability of adefovir dipivoxil in the solid state by increasing its hydrolysis, which is a competing degradation pathway to dimerization. researchgate.net

The following table summarizes the observed influence of various acidic and basic catalysts on the dimerization of adefovir dipivoxil.

Catalyst TypeSpecific CatalystObserved Effect on DimerizationReference
Acidic Pivalic AcidAccelerates formaldehyde-catalyzed dimerization in the solid state. researchgate.net
Basic (Insoluble) Magnesium CarbonateDiminishes the accelerating effect of pivalic acid on dimerization. Reduces the rate of formaldehyde-catalyzed dimerization. researchgate.netacs.org
Basic (Insoluble) Calcium CarbonateEnhances the stability of adefovir dipivoxil, implying a reduction in degradation pathways including dimerization. researchgate.net
Basic (Soluble) Sodium CarbonateIncreases hydrolysis, a competing degradation pathway. researchgate.net

Metal Ion Catalysis in Dimerization

Currently, there is a lack of specific research in the public domain detailing the catalytic effect of metal ions on the dimerization of adefovir dipivoxil. While it is well-established that metal ions can interact with and influence the stability of molecules containing phosphate (B84403) groups and purine (B94841) rings like adenine, no dedicated studies appear to have been published on their specific role in catalyzing the dimerization of this particular compound. cuni.czacs.orgsohag-univ.edu.egnih.govias.ac.in General knowledge suggests that metal ions could potentially coordinate with the adenine ring or the phosphonate (B1237965) group, possibly influencing the electron distribution and susceptibility to dimerization, but this remains speculative without direct experimental evidence.

Solid-State Dimerization Kinetics and Mechanisms

The dimerization of adefovir dipivoxil in the solid state is a significant stability concern. The mechanism in the solid phase is influenced by the molecular arrangement within the crystal lattice and the presence of excipients and degradation products.

A key mechanistic aspect of solid-state dimerization is the formation of a dimer synthon through intermolecular N–H···N hydrogen bonding between the adenine rings of two adefovir dipivoxil molecules. acs.orgnih.gov This pre-positioning of the molecules in the crystal lattice can facilitate the covalent bond formation that leads to the dimer.

Research has shown that the degradation product, pivalic acid, can accelerate the dimerization of adefovir dipivoxil in the solid state, especially in the presence of formaldehyde vapor. researchgate.net This indicates that the solid-state reaction can be catalyzed by acidic species generated from the hydrolysis of the parent molecule.

Furthermore, the physical separation of adefovir dipivoxil molecules in the solid state has been identified as a strategy to inhibit dimerization. Cocrystallization of adefovir dipivoxil with other molecules, known as coformers, can suppress dimerization by physically inserting these coformers between the adenine fragments of adjacent drug molecules within the crystal lattice. nih.gov This disruption of the necessary proximity of the adenine rings hinders the dimerization reaction.

The kinetics of solid-state dimerization are complex and can be influenced by factors such as temperature, humidity, and the presence of reactive species like formaldehyde. The following table outlines key findings related to the solid-state dimerization of adefovir dipivoxil.

FactorInfluence on Solid-State DimerizationMechanismReference
Molecular Arrangement Facilitates dimerizationFormation of a dimer synthon via N–H···N hydrogen bonding between adenine rings. acs.orgnih.gov
Pivalic Acid Accelerates dimerizationCatalyzes the reaction, particularly in the presence of formaldehyde vapor. researchgate.net
Cocrystallization Suppresses dimerizationPhysical separation of adenine fragments by coformers in the crystal lattice. nih.gov

Analytical Methodologies for Dimer Detection and Quantification in Research Samples

Chromatographic Separations

Chromatographic techniques are fundamental for separating the Adefovir (B194249) Dipivoxil Dimer from the parent drug substance and other related impurities. The choice of method depends on the physicochemical properties of the analyte and the specific requirements of the analysis.

High-Performance Liquid Chromatography (HPLC), particularly in the reversed-phase mode (RP-HPLC), is the most widely used technique for the purity profiling of Adefovir Dipivoxil and the quantification of its related substances, including the dimer. ijper.orgtwistingmemoirs.com Stability-indicating RP-HPLC methods are designed to separate the active pharmaceutical ingredient (API) from all potential degradation products and impurities that might form during synthesis or storage. synzeal.com

The quantification of the dimer impurity is achieved by running a sample of Adefovir Dipivoxil and comparing the peak area of the dimer to that of a qualified reference standard of the Adefovir Dipivoxil Dimer. The method is validated for parameters such as linearity, accuracy, precision, and sensitivity to ensure reliable results. synzeal.comnih.gov Typical acceptance criteria for specified impurities in regulatory submissions are often controlled at or below 0.1 to 0.2 percent. ijper.org

Several RP-HPLC methods have been developed for Adefovir Dipivoxil and its related substances, which can be adapted for dimer analysis. Key parameters from established methods are summarized below.

ParameterMethod 1Method 2
ColumnODS-C18 (200mm × 4.6mm, 5µm) twistingmemoirs.comCN-3 chromatographyonline.com
Mobile PhaseAcetonitrile (B52724) : 0.02mol/L KH2PO4 (pH 6.0) (40:60) twistingmemoirs.comAcetonitrile : 25 mmol/L Phosphate (B84403) Buffer (pH 4.0) (33:67) chromatographyonline.com
Flow Rate1.0 mL/min twistingmemoirs.com1.0 mL/min chromatographyonline.com
Detection (UV)254 nm twistingmemoirs.com260 nm chromatographyonline.com
Linear Range0.05-0.40 mg/ml (r=0.9997) twistingmemoirs.com1.861-181.7 mg/L (r=0.9999) chromatographyonline.com

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and semi-volatile organic compounds. While not typically the primary method for analyzing a large, polar molecule like the this compound, GC-MS is invaluable for detecting and quantifying volatile byproducts that may arise from its synthesis or degradation. thermofisher.combiopharmaspec.com

In the context of dimerization, GC could be employed to analyze the reaction headspace or extracted samples for low molecular weight reagents, solvents, or cleavage products, such as formaldehyde (B43269), which can be generated from the pivaloyloxymethyl (POM) prodrug moiety. nih.gov The impurity profiling of starting materials used in the synthesis is a mandatory step in pharmaceutical manufacturing, and GC-MS is a common tool for this purpose. thermofisher.com

A typical GC-MS analysis would involve:

Sample Preparation: Dilution in a suitable solvent or headspace analysis.

Separation: A capillary column (e.g., TraceGOLD™ TG-5MS) with a programmed temperature ramp (e.g., 50°C to 320°C) to separate components based on their boiling points and polarity. thermofisher.com

Detection: A mass spectrometer to identify and quantify the eluted compounds based on their mass-to-charge ratio and fragmentation patterns.

Supercritical Fluid Chromatography (SFC) has emerged as a green analytical chemistry technique that serves as a powerful alternative to both normal-phase and reversed-phase HPLC. twistingmemoirs.com It utilizes a supercritical fluid, most commonly carbon dioxide (CO2), as the primary mobile phase, offering advantages such as rapid separations, reduced organic solvent consumption, and unique selectivity. twistingmemoirs.com

For the analysis of nucleotide analogs and their impurities, SFC can provide orthogonal selectivity to RP-HPLC, potentially resolving impurities that co-elute in liquid chromatography methods. chromatographyonline.comnih.gov Given that Adefovir Dipivoxil and its dimer are relatively polar, SFC analysis would likely require the use of a polar co-solvent (modifier), such as methanol, and potentially a polar stationary phase (e.g., a diol-modified column) to achieve adequate retention and separation. nih.govresearchgate.net

The technique's compatibility with mass spectrometry (SFC-MS) makes it a powerful tool for impurity profiling, combining high-efficiency separation with sensitive and selective detection. twistingmemoirs.com This approach would be well-suited for the challenging task of separating and identifying structurally similar compounds like the this compound from the monomer and other related substances.

Spectroscopic Characterization Techniques for Dimer Structure Elucidation

Once an impurity peak suspected to be the dimer is isolated, spectroscopic techniques are essential to confirm its identity and elucidate its precise chemical structure.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most definitive analytical technique for the structural elucidation of organic molecules, including pharmaceutical impurities. hyphadiscovery.com A full suite of 1D and 2D NMR experiments would be required to unambiguously confirm the structure of the this compound and distinguish it from the monomer.

The standard dataset for structural confirmation includes:

1H NMR: To identify all proton environments in the molecule. The integration of proton signals can help confirm the ratio of different structural motifs.

13C NMR: To identify all unique carbon environments.

2D COSY (Correlation Spectroscopy): To establish proton-proton (H-H) coupling networks within the molecule, identifying adjacent protons. hyphadiscovery.com

2D HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded protons to their attached carbons (C-H). hyphadiscovery.com

2D HMBC (Heteronuclear Multiple Bond Correlation): To identify longer-range correlations between protons and carbons (typically 2-3 bonds), which is crucial for piecing together the molecular backbone and identifying the linkage point of the dimer. hyphadiscovery.comnih.gov

2D NOESY (Nuclear Overhauser Effect Spectroscopy): Can be used to determine the spatial proximity of protons, aiding in stereochemical assignments.

For the this compound, NMR would be used to confirm the presence of two adefovir moieties and identify the specific atoms forming the covalent link between them, thus confirming the "dimer" structure.

Mass Spectrometry (MS) is a critical tool for impurity identification, providing precise molecular weight information and structural clues through fragmentation analysis. nih.gov High-resolution mass spectrometry (HRMS), often coupled with liquid chromatography (LC-MS), is essential for determining the elemental composition of the impurity. daicelpharmastandards.com

For the this compound, which has a reported molecular formula of C41H64N10O16P2, the expected monoisotopic mass is approximately 1014.4 g/mol . veeprho.com HRMS would be used to measure the mass of the impurity with high accuracy (typically to within 5 ppm), allowing for the confident assignment of its elemental formula.

Tandem mass spectrometry (MS/MS or MSn) provides further structural confirmation. daicelpharmastandards.com In this technique, the precursor ion corresponding to the dimer is isolated and subjected to collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD) to generate characteristic fragment ions. daicelpharmastandards.com Analysis of this fragmentation pattern allows researchers to deduce the structure of the molecule and the nature of the dimeric linkage.

TechniqueInformation ObtainedApplication to Dimer Analysis
Full Scan HRMSAccurate Mass & Elemental FormulaConfirmation of the expected molecular formula (C41H64N10O16P2) veeprho.com
MS/MS (CID/HCD)Structural information from fragment ionsIdentification of the dimeric linkage and confirmation of the two adefovir subunits

By comparing the fragmentation pattern of the suspected dimer with that of the Adefovir Dipivoxil monomer, analysts can identify common substructures and unique fragments that are indicative of the dimeric structure, providing conclusive evidence for its identification. daicelpharmastandards.com

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting

Infrared (IR) and Raman spectroscopy are powerful, non-destructive techniques that provide a unique "vibrational fingerprint" of a molecule based on the vibrations of its chemical bonds. These methods can be instrumental in identifying and differentiating the this compound from its monomeric form.

The formation of a dimer from two Adefovir Dipivoxil monomers would likely involve changes in intermolecular interactions, such as hydrogen bonding. These alterations can lead to shifts in the vibrational frequencies of the functional groups involved. For instance, a study on cocrystals of Adefovir Dipivoxil demonstrated that bathochromic shifts in the Fourier Transform Infrared (FT-IR) spectrum were indicative of hydrogen bonding. pharmaguideline.com Similar shifts could be expected in the IR spectrum of the dimer compared to the monomer, particularly in regions corresponding to N-H, C=O, and P-O stretching vibrations.

While IR spectroscopy measures the absorption of infrared radiation, Raman spectroscopy measures the inelastic scattering of monochromatic light. The two techniques are complementary, as some vibrational modes that are weak in IR may be strong in Raman, and vice versa. Raman spectroscopy could be particularly advantageous for analyzing aqueous research samples due to the weak Raman scattering of water.

The application of these techniques can provide valuable structural information. For example, in a study on thymine (B56734) dimer formation, Raman spectroscopy was successfully used to monitor the conversion of thymine to its dimer as a function of UV irradiation dose. ijpsm.com A similar approach could be employed to monitor the formation of the this compound under various stress conditions. The table below summarizes the potential applications of these spectroscopic techniques.

Technique Principle Potential Application for this compound Anticipated Spectral Changes
Infrared (IR) Spectroscopy Measures the absorption of infrared radiation by molecular vibrations.Identification and structural characterization of the dimer.Shifts in the vibrational frequencies of functional groups involved in dimerization (e.g., N-H, C=O, P-O).
Raman Spectroscopy Measures the inelastic scattering of monochromatic light due to molecular vibrations.Complementary to IR for vibrational fingerprinting, especially in aqueous solutions.Changes in the Raman spectrum corresponding to altered molecular symmetry and bonding upon dimerization.

UV-Visible Spectroscopy for Quantitative Analysis and Degradation Monitoring

UV-Visible (UV-Vis) spectroscopy is a widely used quantitative technique based on the absorption of ultraviolet or visible light by a molecule. For Adefovir Dipivoxil, a developed and validated UV-Vis spectrophotometric method has shown an absorption maximum (λmax) at 260 nm in methanol. pharmaguideline.comaltabrisagroup.com This method has demonstrated linearity in the concentration range of 5-40 μg/ml, making it suitable for the quantitative estimation of Adefovir Dipivoxil in bulk and pharmaceutical dosage forms. pharmaguideline.com

The following table summarizes the key parameters of a validated UV-Vis spectrophotometric method for Adefovir Dipivoxil, which could be adapted for degradation monitoring that includes dimer formation.

Parameter Value Reference
Solvent Methanol pharmaguideline.comaltabrisagroup.com
λmax 260 nm pharmaguideline.comaltabrisagroup.com
Linearity Range 5-40 μg/ml pharmaguideline.com
Regression Coefficient 0.999 pharmaguideline.com
Limit of Detection (LOD) 0.82 μg/ml altabrisagroup.com
Limit of Quantification (LOQ) 2.76 μg/ml altabrisagroup.com
Percentage Recovery 99.3% altabrisagroup.com

Electrophoretic Methods for Dimer Analysis

Electrophoretic methods, particularly capillary electrophoresis (CE), offer high-resolution separation of analytes based on their charge-to-size ratio in an electric field. These techniques are well-suited for the analysis of pharmaceutical impurities.

Capillary Zone Electrophoresis (CZE) is the simplest form of CE and separates ions based on their electrophoretic mobility. While Adefovir Dipivoxil is a neutral molecule, any degradation products or dimers with a net charge could potentially be separated from the parent compound using CZE.

Micellar Electrokinetic Chromatography (MEKC) is a modification of CE that allows for the separation of neutral analytes. pharmaguideline.com In MEKC, a surfactant is added to the buffer solution at a concentration above its critical micelle concentration, forming micelles. Neutral analytes, such as Adefovir Dipivoxil and its dimer, can partition between the aqueous buffer and the hydrophobic interior of the micelles. altabrisagroup.com The separation is then achieved based on the differential partitioning of the analytes. This technique would likely be the most suitable electrophoretic method for resolving the this compound from the monomer.

Hyphenated Techniques for Comprehensive Dimer Characterization (e.g., LC-MS, GC-MS)

Hyphenated techniques, which couple a separation technique with a spectroscopic detection method, are powerful tools for the definitive identification and characterization of impurities.

Liquid Chromatography-Mass Spectrometry (LC-MS) is a particularly valuable technique for the analysis of pharmaceutical compounds and their impurities. It combines the high-resolution separation capabilities of High-Performance Liquid Chromatography (HPLC) with the sensitive and selective detection and structural elucidation power of Mass Spectrometry (MS).

A study on the stress degradation of Adefovir Dipivoxil successfully employed LC-MS to characterize the degradation products. altabrisagroup.com The separation was achieved on a C18 stationary phase with a mobile phase of ammonium (B1175870) acetate (B1210297) buffer and acetonitrile in a gradient elution mode. altabrisagroup.com The degradation products were then characterized using tandem mass spectrometry (MS/MS) with a quadrupole and time-of-flight (QTOF) mass analyzer. altabrisagroup.com This approach allows for the accurate determination of the molecular weight of the impurities and provides structural information through fragmentation patterns. A similar LC-MS/MS approach would be ideal for the comprehensive characterization of the this compound, confirming its molecular weight and providing insights into its structure.

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful hyphenated technique, but it is generally suitable for volatile and thermally stable compounds. Given the likely low volatility and potential for thermal degradation of Adefovir Dipivoxil and its dimer, GC-MS may not be the most appropriate primary technique for their analysis without derivatization.

The use of hyphenated techniques, particularly LC-MS, is indispensable for the unambiguous identification and structural elucidation of the this compound in research samples.

Development and Validation of Research-Grade Analytical Methods for this compound

The development and validation of a research-grade analytical method for the this compound are essential to ensure the reliability and accuracy of the data generated. The validation process should follow the guidelines set by regulatory bodies such as the International Council for Harmonisation (ICH). europa.eu

A stability-indicating assay method (SIAM) is crucial for the accurate determination of a drug substance in the presence of its degradation products. nih.gov The development of such a method for Adefovir Dipivoxil would involve subjecting the drug to stress conditions (e.g., acid, base, oxidation, heat, light) to generate the dimer and other degradation products. researchgate.net

The validation of the analytical method would include the assessment of the following parameters:

Specificity: The ability of the method to unequivocally assess the analyte in the presence of other components, including the monomer, other impurities, and degradation products. amazonaws.com

Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. omicsonline.org

Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. scielo.br

Accuracy: The closeness of the test results obtained by the method to the true value. ijpsm.com

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision). amazonaws.com

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. altabrisagroup.com

Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. altabrisagroup.com

Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. researchgate.net

A validated RP-HPLC method for the determination of Adefovir Dipivoxil has been reported, demonstrating linearity, accuracy, and precision. researchgate.netcore.ac.uk The development of a similar validated method specifically for the dimer would be a critical step in its routine analysis in research samples.

The following table outlines the key validation parameters and their significance in the context of a research-grade analytical method for the this compound.

Validation Parameter Description Significance for Dimer Analysis
Specificity Ensures the method measures only the dimer without interference.Crucial for accurate quantification in the presence of the monomer and other impurities.
Linearity & Range Establishes the concentration range over which the method is accurate and precise.Defines the working range for the quantification of the dimer.
Accuracy Confirms that the measured amount of the dimer is correct.Ensures the reliability of the quantitative data.
Precision Demonstrates the reproducibility of the method.Indicates the consistency of the analytical results.
LOD & LOQ Determine the sensitivity of the method.Important for detecting and quantifying trace levels of the dimer.
Robustness Assesses the reliability of the method under varied conditions.Ensures the method is transferable and can be used routinely.

Research on Stability and Mitigation Strategies for Dimer Formation

Impact of Pharmaceutical Excipients on Dimerization Rate

The interaction between Adefovir (B194249) Dipivoxil and various pharmaceutical excipients can significantly influence its stability and the rate of dimer formation. Excipients, while often considered inert, can alter the microenvironment of the drug substance, either stabilizing it or catalyzing degradation reactions.

The role of carbonate salts in the dimerization of Adefovir Dipivoxil has been a subject of detailed investigation. A key finding is the differential impact of soluble versus insoluble carbonate salts on the drug's stability.

Soluble carbonate salts, such as sodium carbonate, have been shown to compromise the stability of Adefovir Dipivoxil in the solid state. nih.gov By alkalinizing the microenvironment of the formulation, these salts can enhance the rate of hydrolysis, a degradation pathway for the drug. nih.gov

In contrast, insoluble carbonate salts, particularly calcium carbonate (CaCO₃) and magnesium carbonate (MgCO₃), have demonstrated a significant stabilizing effect, effectively reducing the rate of dimer formation. nih.gov The hydrolysis of Adefovir Dipivoxil can generate acidic by-products like pivalic acid, which in turn catalyze the dimerization reaction. nih.gov Insoluble carbonates act as buffering agents, neutralizing these acidic products. nih.gov Their low aqueous solubility at neutral pH prevents them from excessively raising the micro-pH, but they dissolve under acidic conditions to counteract the acid generated from degradation, thereby maintaining a more stable, neutral environment. nih.gov

Studies have quantified this stabilizing effect. For instance, after 17 days of storage at 60°C and 30% relative humidity (RH), formulations containing magnesium carbonate showed significantly less dimer formation compared to a control formulation without the stabilizer. nih.gov

Effect of Insoluble Carbonate Salts on Adefovir Dipivoxil Dimerization at 60°C/30% RH
FormulationDimer Formation (%) after 17 days
Control Formulation5.5
Formulation with MgCO₃2.9

This research highlights that the addition of insoluble carbonate salts can decrease the degradation rate of Adefovir Dipivoxil by minimizing the extent of acid-catalyzed dimerization in the solid state. nih.govnih.gov

While the impact of carbonate salts is well-documented, the specific effects of other common excipients like polymers and antioxidants on the dimerization of Adefovir Dipivoxil are less detailed in available literature. Generally, polymers such as polyvinylpyrrolidone (B124986) (PVP) and hydroxypropyl methylcellulose (B11928114) (HPMC) are used in pharmaceutical formulations, often to create amorphous solid dispersions which can enhance stability by inhibiting recrystallization. nih.govnih.gov However, their direct influence on the chemical pathway of dimerization for Adefovir Dipivoxil is not extensively reported.

Similarly, antioxidants like butylated hydroxytoluene (BHT) or ascorbic acid are added to formulations to prevent oxidative degradation. nih.govnih.gov Oxidative stress can produce free radicals that damage molecules, and antioxidants work by neutralizing these reactive species. nih.gov While this is a crucial stabilization strategy for many drugs, specific studies detailing the effectiveness of antioxidants in preventing the formaldehyde-catalyzed dimerization of Adefovir Dipivoxil are not prominent.

Solid-State Chemistry Approaches to Enhance Stability

Modifying the solid-state properties of Adefovir Dipivoxil is one of the most effective strategies for enhancing its chemical stability and suppressing dimer formation. The arrangement of molecules in the crystal lattice can be engineered to prevent the interactions necessary for degradation.

Cocrystallization has emerged as a powerful technique to improve the stability of Adefovir Dipivoxil. A cocrystal is a multi-component crystal where the drug molecule and a coformer are held together by non-covalent interactions. This approach has been shown to significantly enhance the stability of Adefovir Dipivoxil compared to its pure form. researchgate.net

The mechanism behind this stability enhancement involves the formation of strong drug-coformer interactions that disrupt the drug-drug interactions necessary for degradation. Specifically, cocrystallization can suppress the dimerization of Adefovir Dipivoxil by physically separating the adenine (B156593) fragments of adjacent drug molecules by inserting coformer molecules in the crystal lattice. researchgate.net This steric hindrance prevents the necessary proximity for the dimerization reaction to occur.

Several coformers have been successfully used to create more stable forms of Adefovir Dipivoxil, including gallic acid, salicylic (B10762653) acid, maleic acid, and saccharin (B28170). researchgate.net Stability tests have demonstrated the superiority of these cocrystal forms. For example, while the pure form of Adefovir Dipivoxil (Form I) degraded almost completely after 18 days at 60°C, an Adefovir Dipivoxil-saccharin cocrystal remained unchanged for 47 days under the same conditions. nih.gov

Comparative Stability of Adefovir Dipivoxil Forms at 60°C
Solid FormStability ObservationReference
Adefovir Dipivoxil (Form I)Almost complete degradation in 18 days nih.gov
Adefovir Dipivoxil-Saccharin CocrystalRemained unchanged for 47 days nih.gov

These findings demonstrate that solid-state chemistry, particularly cocrystallization, is a highly effective approach for mitigating the chemical instability of Adefovir Dipivoxil and preventing the formation of its dimer. researchgate.net

Cocrystallization Research to Prevent Dimerization

Cocrystallization has emerged as a highly effective strategy for enhancing the chemical stability of Adefovir Dipivoxil by directly inhibiting the dimerization pathway. The core mechanism of this approach involves the use of pharmaceutically acceptable coformers that interact with the Adefovir Dipivoxil molecule through strong intermolecular forces, such as hydrogen bonds. These interactions disrupt the formation of drug-drug synthons necessary for dimerization.

Research has demonstrated that by forming cocrystals, the adenine fragments of adjacent Adefovir Dipivoxil molecules are physically separated by the inserted coformer molecules within the crystal lattice. nih.gov This spatial separation effectively suppresses the dimerization reaction. nih.gov

Detailed studies have explored various coformers, leading to the creation of novel multi-component crystalline phases with significantly improved stability compared to the pure drug. For instance, a cocrystal formed with gallic acid (in a 1:1:1 ratio with water) showed the highest stability, followed by salts formed with maleic acid and salicylic acid. nih.gov Another notable example is the Adefovir Dipivoxil-saccharin cocrystal, which was found to be kinetically much more stable than the marketed form of the drug. nih.gov While the pure drug degraded almost completely at 60°C within 18 days, the saccharin cocrystal remained unchanged under the same conditions for 47 days. nih.gov

The success of this strategy is attributed to the replacement of drug-drug homosynthons with stronger, more stable drug-coformer heterosynthons at the adenine portion of the molecule. nih.gov

Table 1: Investigated Coformers for Adefovir Dipivoxil and Their Impact on Stability
CoformerStoichiometric Ratio (Drug:Coformer)Observed Effect on StabilityReference
Gallic Acid (Hydrate)1:1:1Significantly improved stability, highest among those tested in the study. nih.gov
Maleic Acid1:1 (Salt)Improved stability compared to pure drug. nih.gov
Salicylic Acid1:1 (Salt)Improved stability, though less than maleate (B1232345) and gallic acid forms. nih.gov
Saccharin1:1Substantially enhanced kinetic stability; remained stable for 47 days at 60°C. nih.gov

Amorphous Solid Dispersion Strategies and Dimer Stability

Amorphous Solid Dispersions (ASDs) represent another key formulation strategy to enhance the stability of Adefovir Dipivoxil. In an ASD, the drug is dispersed at a molecular level within a polymer matrix. This approach prevents the drug from crystallizing and, crucially, isolates individual drug molecules from one another.

The primary mechanism by which ASDs inhibit dimerization is through the physical separation of Adefovir Dipivoxil molecules by the polymer carrier. The dimerization reaction is bimolecular, requiring two drug molecules to come into close proximity. By creating a solid dispersion, the high viscosity of the polymer matrix and the physical distance between drug molecules drastically reduce the molecular mobility and the probability of collision, thereby hindering the dimerization process.

Patented research describes the creation of stable amorphous solid dispersions of Adefovir Dipivoxil using various excipients or mixtures of excipients. These formulations are designed to convert the crystalline drug into a stable amorphous form that does not revert to its crystalline state. The conversion can be achieved through methods such as the solvent method, melt extrusion, or lyophilization. In addition to improving stability, these amorphous dispersions also offer the potential for enhanced dissolution characteristics.

The choice of polymer is critical to the physical and chemical stability of the ASD. The polymer should be miscible with the drug and ideally form specific interactions (e.g., hydrogen bonds) to further stabilize the drug in its amorphous state and prevent both crystallization and chemical degradation.

Polymorphism and Solvate Research Related to Dimer Precursors

Studies have been conducted to identify and characterize the various polymorphic forms of Adefovir Dipivoxil. Through solution-based polymorphic transformation approaches, at least four polymorphs have been identified, including two new forms designated NF-I and NF-II. The thermal analysis of these forms revealed a complex series of transformations. For example, a solvate form (NF-I) was observed to transform into Form-V in the solid state, which then recrystallized to NF-II at 93°C, before finally converting to the most stable Form-I at 97°C.

Understanding the kinetic and thermodynamic relationships between these forms is vital. The presence of a less stable, or metastable, polymorph in a drug product could lead to its conversion to a more stable form over time, potentially altering the product's performance. More importantly, a less stable crystalline structure may be more susceptible to chemical degradation, including dimerization. Therefore, controlling the crystallization process to consistently produce the most stable polymorph of Adefovir Dipivoxil is a critical step in mitigating the risk of dimer formation.

Table 2: Identified Polymorphic and Solvated Forms of Adefovir Dipivoxil
Form DesignationTypeKey Characteristics/Transformation Notes
Form IPolymorphConsidered a thermodynamically stable form.
Form VPolymorphIntermediate in the solid-state transformation pathway.
NF-ISolvateTransforms to Form V upon heating.
NF-IIPolymorphForms from the recrystallization of Form V at approximately 93°C.

Rational Design of Adefovir Dipivoxil Derivatives to Reduce Dimerization Susceptibility

Beyond formulation strategies, a more fundamental approach to preventing degradation is the rational design of new chemical entities based on the parent molecule. This involves modifying the chemical structure of Adefovir Dipivoxil to create derivatives that are inherently less susceptible to dimerization while retaining or improving their therapeutic activity.

The dimerization of Adefovir Dipivoxil is understood to be a formaldehyde-catalyzed reaction involving the adenine ring. nih.gov Therefore, a rational design strategy would focus on modifications to this purine (B94841) ring system to block the sites susceptible to reaction. Potential approaches could include:

Steric Hindrance: Introducing bulky chemical groups at or near the reactive positions on the adenine ring. These groups would physically obstruct the approach of another molecule, preventing the formation of the dimer.

Electronic Modification: Adding electron-withdrawing or electron-donating groups to the adenine ring to alter its electronic properties. This could deactivate the ring towards the specific chemical reactions involved in dimerization.

While public domain research specifically detailing the design of Adefovir Dipivoxil derivatives to prevent dimerization is limited, the development of other prodrugs of Adefovir provides insight into how the molecule can be successfully modified. For example, Pradefovir Mesylate was developed as a liver-targeting prodrug of Adefovir. nih.gov The goal of its design was to improve the therapeutic index by increasing liver exposure while decreasing kidney exposure, which is associated with toxicity. nih.gov This was achieved by using a novel 1-aryl-1,3-propanyl prodrug moiety. Although the primary design rationale was not to reduce dimerization, this work demonstrates that significant chemical modifications to the Adefovir structure are feasible and can lead to derivatives with improved pharmaceutical properties. Such principles of chemical modification could be applied with the specific goal of blocking the dimerization pathway of the adenine ring.

Biological Relevance and Research Implications of Adefovir Dipivoxil Dimer in Model Systems Non Clinical

Interaction of the Dimer with Cellular Components in Research Models

Information regarding the interaction of the Adefovir (B194249) Dipivoxil Dimer with cellular components is absent from the current body of scientific research. There are no published studies on its cellular uptake mechanisms, intracellular fate, or binding affinity to biological macromolecules.

Cellular Uptake Mechanisms of the Dimer in Cultured Cell Lines

No data is available.

Intracellular Fate and Distribution of the Dimer in Model Cells

No data is available.

Binding Affinity of the Dimer to Biological Macromolecules (e.g., DNA, proteins) in Vitro

No data is available.

Mechanistic Studies on the Biological Activity of the Dimer in Preclinical Models (e.g., effects on enzyme activity, cell proliferation in isolated systems)

There is no available research in the public domain that details mechanistic studies conducted on a distinct "Adefovir Dipivoxil Dimer." Consequently, information regarding its specific effects on enzyme activity or cell proliferation in isolated preclinical systems is absent from the scientific literature. All mechanistic work found relates to the monomer, Adefovir Dipivoxil, and its conversion to the active antiviral agent, adefovir. patsnap.comnih.govbiotech-asia.org

Comparative Research on the Dimer versus Adefovir Dipivoxil in Non-Human Biological Systems

No comparative studies analyzing the biological effects of an "this compound" versus its monomeric form, Adefovir Dipivoxil, in any non-human biological systems have been identified in the reviewed literature. Preclinical and comparative research on Adefovir Dipivoxil focuses on its efficacy against hepatitis B virus (HBV), including lamivudine-resistant strains, and comparisons with other antiviral agents like tenofovir (B777) and entecavir. core.ac.uknih.govnih.govnih.goveur.nle-century.us

Future Research Directions and Unanswered Questions

Advanced Computational Modeling of Dimerization and Dimer Interactions

The precise three-dimensional structure and dynamic behavior of the Adefovir (B194249) Dipivoxil Dimer are foundational to understanding its properties. While experimental techniques provide valuable data, advanced computational modeling offers a powerful complementary approach to unravel the intricacies of its formation and interactions at an atomic level.

Future research should employ sophisticated computational methods, such as quantum mechanics/molecular mechanics (QM/MM) and accelerated molecular dynamics (MD) simulations, to model the formaldehyde-catalyzed dimerization process. Such simulations can elucidate the reaction mechanism, identify transition states, and calculate the energetic landscape of dimer formation. Density functional theory (DFT) and MD simulations have been successfully used to study formaldehyde-derived DNA adducts, providing a methodological precedent for investigating the Adefovir Dipivoxil Dimer nih.gov.

Furthermore, MD simulations can predict the conformational landscape of the dimer and its propensity for further aggregation. Understanding the self-association behavior of small molecules is critical, and MD simulations have proven to be a valuable tool in this regard plos.orgepa.gov. By simulating the dimer in various physiological environments, researchers can gain insights into its stability, solubility, and potential interactions with biological macromolecules. These computational studies will be instrumental in generating hypotheses about the dimer's behavior that can be subsequently tested experimentally.

Table 1: Key Computational Approaches for Studying this compound

Computational MethodResearch FocusPotential Insights
Quantum Mechanics/Molecular Mechanics (QM/MM) Modeling the dimerization reactionElucidation of the reaction mechanism, transition states, and activation energies.
Accelerated Molecular Dynamics (MD) Simulating dimer formation and aggregationPrediction of dimer structure, stability, and propensity for self-association.
Density Functional Theory (DFT) Calculating electronic propertiesUnderstanding the charge distribution and reactivity of the dimer.
Molecular Docking Predicting interactions with biological targetsIdentification of potential binding sites on proteins and nucleic acids.

Development of Novel Analytical Probes for In Situ Dimerization Monitoring

The ability to monitor the formation of the this compound in real-time and within relevant matrices is crucial for both pharmaceutical quality control and mechanistic studies. Current analytical methods, while effective for detecting existing impurities, often lack the capability for dynamic, in situ measurements.

A promising avenue for future research lies in the development of novel analytical probes specifically designed to detect and quantify the dimerization process as it occurs. One such approach could involve the use of Förster Resonance Energy Transfer (FRET). FRET-based probes are highly sensitive to molecular proximity and have been successfully employed to monitor a wide range of biological events, including small molecule interactions nih.govresearchgate.netrsc.orgresearchgate.netacs.org. Researchers could explore the synthesis of Adefovir Dipivoxil analogues functionalized with a FRET donor-acceptor pair. Upon dimerization, the proximity of the fluorophores would lead to a measurable FRET signal, allowing for the real-time tracking of dimer formation.

Another approach could involve the application of advanced spectroscopic techniques, such as in situ Raman or fluorescence spectroscopy, coupled with chemometric analysis. These methods could potentially identify unique spectral signatures associated with the dimer, enabling its detection and quantification without the need for extensive sample preparation. The development of such probes and methods would provide invaluable tools for studying the kinetics of dimerization under various conditions and in different formulations.

Exploring the Role of Dimerization in Broader Nucleoside/Nucleotide Analog Chemistry

The formation of dimers is a known phenomenon in the synthesis and degradation of various nucleoside and nucleotide analogues nih.govmdpi.comportico.org. While often considered an undesirable side reaction, a deeper understanding of the dimerization of Adefovir Dipivoxil could have broader implications for the field of nucleoside/nucleotide analog chemistry.

Future research should investigate the structural motifs and chemical conditions that favor dimerization in this class of compounds. This could involve a systematic study of different prodrug moieties, linkers, and nucleobase analogues to identify key determinants of dimerization propensity. Such studies could inform the design of more stable and effective nucleoside/nucleotide prodrugs by minimizing the potential for unwanted side reactions.

Conversely, the deliberate synthesis and biological evaluation of various nucleoside phosphonate (B1237965) dimers could be explored as a novel drug design strategy. Dimeric compounds can exhibit unique pharmacological properties, including altered target binding affinity and selectivity mdpi.com. Investigating the therapeutic potential of intentionally synthesized dimers of Adefovir and other nucleoside analogues could open up new avenues for antiviral and anticancer drug discovery. This line of inquiry would transform the perception of dimerization from a mere degradation pathway to a potential source of chemical novelty and therapeutic innovation.

Investigative Research into Unexpected Biological Pathways Influenced by the Dimer in Preclinical Models

The ultimate question surrounding the this compound is its biological significance. As an impurity in a widely used therapeutic agent, it is imperative to understand its potential pharmacological and toxicological effects. While the safety profile of Adefovir Dipivoxil is well-established, the specific contribution of the dimer to this profile is largely unknown drugbank.comresearchgate.netbiotech-asia.orgnih.gov.

Future preclinical studies should focus on the specific biological activities of the isolated and purified this compound. This would involve a comprehensive assessment of its antiviral efficacy, cytotoxicity, and potential for off-target effects in relevant cell-based assays and animal models. Given that nucleoside analogues can have various biological effects, including interactions with cellular polymerases and effects on mitochondrial function, it is crucial to investigate whether the dimer exhibits a distinct biological activity profile compared to the parent drug mdpi.comnih.govnih.govacs.org.

Furthermore, "omics" technologies, such as proteomics and metabolomics, could be employed to identify unexpected biological pathways perturbed by the dimer in preclinical models. This unbiased approach could reveal novel cellular targets and mechanisms of action that would not be predicted based on the structure of the parent compound. Such investigative research is essential to fully characterize the safety profile of Adefovir Dipivoxil and to uncover any potential, unforeseen biological consequences of this intriguing dimeric impurity. Any identified biological activity could also inform the design of future nucleoside-based therapeutics.

Q & A

Basic Research Questions

Q. How are the pharmacokinetic (PK) parameters of adefovir dipivoxil characterized in clinical trials, and what methodological frameworks ensure accuracy?

  • Methodology : Use population PK modeling with nonlinear mixed-effects approaches (e.g., NONMEM) to account for interpatient variability. Plasma and urine samples are analyzed via liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify adefovir concentrations. Visual predictive checks (VPCs) validate model robustness by comparing simulated vs. observed data distributions .
  • Key Considerations : Differentiate between adefovir dipivoxil (prodrug) and its active metabolite, adefovir, to avoid analytical discrepancies .

Q. What experimental designs are used to evaluate adefovir dipivoxil’s antiviral efficacy in HBeAg-positive vs. HBeAg-negative chronic hepatitis B (CHB)?

  • Methodology : Conduct randomized, double-blind, placebo-controlled trials (RCTs) with primary endpoints including histologic improvement (Knodell necroinflammation score), HBV DNA suppression (<400 copies/mL), and ALT normalization. Stratify cohorts by HBeAg status and use intention-to-treat analysis to minimize bias .
  • Key Considerations : Standardize HBV DNA quantification methods (e.g., PCR) across study sites to ensure consistency .

Q. How is adefovir dipivoxil’s safety profile assessed in long-term studies, particularly regarding nephrotoxicity?

  • Methodology : Monitor serum creatinine levels and estimated glomerular filtration rate (eGFR) biannually. Use the Common Terminology Criteria for Adverse Events (CTCAE) to grade renal toxicity. In advanced HIV studies, proximal renal tubular dysfunction (PRTD) was a critical marker, requiring urinalysis for phosphaturia and glycosuria .

Advanced Research Questions

Q. What statistical approaches resolve contradictions in reported adefovir PK parameters (e.g., clearance, volume of distribution)?

  • Methodology : Apply sensitivity analysis to identify confounding variables (e.g., prodrug vs. metabolite measurement errors). Re-analyze raw data using Bayesian hierarchical models to reconcile discrepancies between studies. For example, Huang et al.’s inflated clearance (CL) and volume (V) values were traced to misattribution of adefovir dipivoxil concentrations instead of adefovir .
  • Tools : NONMEM for meta-analysis of pooled PK datasets .

Q. How can researchers design experiments to mitigate adefovir dipivoxil resistance in HBV patients receiving combination therapies?

  • Methodology : Use multivariate logistic regression to identify independent risk factors (e.g., lamivudine + adefovir combination therapy, improper drug withdrawal). Conduct genotypic resistance testing via PCR-direct sequencing of HBV polymerase regions (e.g., rtN236T, rtA181V mutations). Longitudinal studies (e.g., 240-week trials) track cumulative resistance rates with Kaplan-Meier survival analysis .

Q. What formulation strategies improve adefovir dipivoxil’s dissolution and stability for enhanced bioavailability?

  • Methodology : Develop cocrystals with coformers like saccharin. Characterize cocrystals via X-ray diffraction (XRD), differential scanning calorimetry (DSC), and dissolution testing under biorelevant conditions (e.g., pH 6.8). Compare pharmacokinetic profiles (Cmax, AUC) of cocrystals vs. pure adefovir dipivoxil in animal models .

Q. How do long-term adefovir dipivoxil treatment outcomes (e.g., fibrosis regression) compare to newer antivirals like tenofovir disoproxil fumarate (TDF)?

  • Methodology : Conduct head-to-head RCTs with histologic endpoints (Ishak fibrosis score). Use propensity score matching to adjust for baseline differences. Meta-analyses of phase 3 trials show TDF’s superior HBV DNA suppression (93% vs. 63% in HBeAg-negative patients) but similar renal safety profiles .

Methodological Frameworks for Study Design

  • PICOT Framework : Define P opulation (e.g., HBeAg-negative CHB patients), I ntervention (adefovir dipivoxil 10 mg/day), C omparator (placebo or TDF), O utcome (HBV DNA <1000 copies/mL), T imeframe (48–240 weeks) .
  • FINER Criteria : Ensure questions are F easible (adequate sample size), I nteresting (addresses resistance mechanisms), N ovel (e.g., cocrystal formulations), E thical (renal monitoring), and R elevant (clinical guidelines) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.